molecular formula C10H9NO4S B10852692 Prop-2-ynyl 4-sulfamoylbenzoate CAS No. 915694-58-5

Prop-2-ynyl 4-sulfamoylbenzoate

Cat. No.: B10852692
CAS No.: 915694-58-5
M. Wt: 239.25 g/mol
InChI Key: IORJVPBKDUGFOJ-UHFFFAOYSA-N
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Description

Prop-2-ynyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C10H9NO4S It is a derivative of benzoic acid and contains both a prop-2-ynyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack of the benzoate anion on the propargyl bromide results in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Propargyl bromide, potassium carbonate, acetone.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of epoxides and other oxidized products.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

Prop-2-ynyl 4-sulfamoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-ynyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-ynyl 4-sulfamoylbenzoate is unique due to the presence of both a prop-2-ynyl group and a sulfamoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .

Properties

CAS No.

915694-58-5

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

prop-2-ynyl 4-sulfamoylbenzoate

InChI

InChI=1S/C10H9NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h1,3-6H,7H2,(H2,11,13,14)

InChI Key

IORJVPBKDUGFOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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